molecular formula C25H24N2O4S B11404868 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(5-methyl-1-benzofuran-3-yl)acetamide

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(5-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11404868
M. Wt: 448.5 g/mol
InChI Key: MDQLGNVLHHKPES-UHFFFAOYSA-N
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Description

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(5-methyl-1-benzofuran-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields This compound features a benzyl(methyl)sulfamoyl group attached to a phenyl ring, which is further connected to a benzofuran moiety via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzofuran core, followed by the introduction of the acetamide group. The final step involves the sulfonation of the phenyl ring with the benzyl(methyl)sulfamoyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(5-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(5-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar acetamide group.

    Ringer’s lactate solution: Contains lactate, which can be compared to the benzofuran moiety in terms of chemical behavior.

    1-(4-Fluorophenyl)piperazine: Shares a phenyl ring with a functional group attached, similar to the benzyl(methyl)sulfamoyl group.

Uniqueness

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(5-methyl-1-benzofuran-3-yl)acetamide is unique due to its combination of a benzofuran core with a benzyl(methyl)sulfamoyl group. This structural arrangement imparts distinct chemical properties and potential biological activities that are not commonly found in other compounds.

Properties

Molecular Formula

C25H24N2O4S

Molecular Weight

448.5 g/mol

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C25H24N2O4S/c1-18-8-13-24-23(14-18)20(17-31-24)15-25(28)26-21-9-11-22(12-10-21)32(29,30)27(2)16-19-6-4-3-5-7-19/h3-14,17H,15-16H2,1-2H3,(H,26,28)

InChI Key

MDQLGNVLHHKPES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4

Origin of Product

United States

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